Phenformin-d5 (hydrochloride)
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Overview
Description
Phenformin-d5 (hydrochloride) is a deuterated form of phenformin hydrochloride, which is a biguanide hypoglycemic agent. It is primarily used as an internal standard for the quantification of phenformin in various analytical applications, particularly in mass spectrometry . Phenformin itself has been used in the treatment of type II diabetes mellitus due to its ability to improve glycemic control by enhancing insulin sensitivity .
Preparation Methods
The synthesis of Phenformin-d5 (hydrochloride) involves the incorporation of deuterium atoms into the phenformin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route generally includes the following steps:
Deuteration of Benzene Ring: The phenyl ring is deuterated using deuterium gas or deuterated solvents.
Formation of Biguanide Structure: The deuterated phenyl ring is then reacted with cyanoguanidine under acidic conditions to form the biguanide structure.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the biguanide compound with hydrochloric acid.
Industrial production methods for Phenformin-d5 (hydrochloride) are similar to those used for other deuterated compounds, involving large-scale deuteration processes and purification steps to ensure high purity and yield.
Chemical Reactions Analysis
Phenformin-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Phenformin can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert phenformin to its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Phenformin can undergo nucleophilic substitution reactions, where the biguanide group is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids and amides, while reduction can yield primary and secondary amines .
Scientific Research Applications
Phenformin-d5 (hydrochloride) has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of phenformin and its metabolites.
Biomedical Research: Employed in studies investigating the pharmacokinetics and metabolism of phenformin in biological systems.
Cancer Research: Phenformin has shown potential in inhibiting tumor growth in various cancer models, making Phenformin-d5 (hydrochloride) useful in cancer research.
Diabetes Research: Used in studies exploring the mechanisms of action and therapeutic potential of phenformin in diabetes treatment.
Mechanism of Action
Phenformin-d5 (hydrochloride) exerts its effects by mimicking the actions of phenformin. Phenformin activates the AMP-activated protein kinase (AMPK), an ultra-sensitive cellular energy sensor that regulates energy consumption and ATP production . By activating AMPK, phenformin enhances insulin sensitivity, decreases hepatic glucose production, and increases glucose uptake in peripheral tissues . This mechanism is crucial for its hypoglycemic activity and potential anticancer effects.
Comparison with Similar Compounds
Phenformin-d5 (hydrochloride) is similar to other biguanide compounds, such as:
Metformin: Another biguanide hypoglycemic agent with a similar mechanism of action.
Buformin: A biguanide compound with similar hypoglycemic effects but different pharmacokinetic properties.
Phenformin-d5 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical applications .
Properties
Molecular Formula |
C10H16ClN5 |
---|---|
Molecular Weight |
246.75 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]guanidine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c11-9(12)15-10(13)14-7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H6,11,12,13,14,15);1H/i1D,2D,3D,4D,5D; |
InChI Key |
YSUCWSWKRIOILX-GWVWGMRQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN=C(N)N=C(N)N)[2H])[2H].Cl |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C(N)N=C(N)N.Cl |
Origin of Product |
United States |
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